molecular formula C19H23N3O4S2 B2418357 (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide CAS No. 1428382-28-8

(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide

Cat. No.: B2418357
CAS No.: 1428382-28-8
M. Wt: 421.53
InChI Key: SSSGNUWPYSSWSW-GXDHUFHOSA-N
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Description

(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a phenyl group, a pyridin-3-ylsulfonyl group, and a piperidin-4-ylmethyl group, all connected through an ethenesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting piperidine with a suitable sulfonyl chloride, such as pyridin-3-ylsulfonyl chloride, under basic conditions.

    Alkylation: The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the phenyl group.

    Formation of the Ethenesulfonamide Linkage: The final step involves the formation of the ethenesulfonamide linkage by reacting the alkylated piperidine intermediate with ethenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or piperidines.

Scientific Research Applications

(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide: shares structural similarities with other sulfonamide-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(E)-2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c23-27(24,14-10-17-5-2-1-3-6-17)21-15-18-8-12-22(13-9-18)28(25,26)19-7-4-11-20-16-19/h1-7,10-11,14,16,18,21H,8-9,12-13,15H2/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSGNUWPYSSWSW-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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